molecular formula C9H11NO2 B1606658 1-Nitro-2-propylbenzene CAS No. 7137-54-4

1-Nitro-2-propylbenzene

Cat. No.: B1606658
CAS No.: 7137-54-4
M. Wt: 165.19 g/mol
InChI Key: UGAXDAGIKIVCQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by nitration. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-propylbenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Oxidation: The propyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under elevated temperatures and pressures.

Major Products:

    Reduction: 1-Amino-2-propylbenzene.

    Oxidation: 1-Nitro-2-propylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Nitro-2-propylbenzene serves as an important intermediate in the synthesis of more complex organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals, where it can be transformed into various derivatives through reactions such as reduction, oxidation, and nucleophilic aromatic substitution.

Synthetic Routes
The compound can be synthesized through several methods:

  • Direct Nitration of Propylbenzene: Utilizing a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group directly onto propylbenzene.
  • Friedel-Crafts Acylation Followed by Nitration: This method involves first introducing the propyl group through Friedel-Crafts acylation and then nitrating the resulting compound.
  • Double Nitration of Toluene: A more complex route that employs zeolite catalysts for regioselective nitration .

Industrial Applications

Production of Dyes and Pigments
this compound is utilized in the manufacturing of dyes and pigments. Its unique electronic properties allow it to participate in various chemical reactions that yield vibrant colorants used in textiles, plastics, and inks .

Chemical Research
In chemical research, this compound acts as a model for studying electrophilic aromatic substitution reactions. Its structure allows researchers to investigate the effects of substituents on reactivity and orientation during chemical transformations .

Comparison with Related Compounds

Compound NameStructureUnique Features
1-Nitro-2-methylbenzeneNitro group at position 1Methyl group influences reactivity differently
1-Nitro-2-ethylbenzeneNitro group at position 1Ethyl group provides different steric effects
1-Nitro-3-propylbenzeneNitro group at position 1Propyl group at position 3 alters reactivity patterns

The positioning of the nitro and propyl groups in this compound leads to distinct chemical behaviors compared to its isomers. The ortho relationship between these groups provides unique steric and electronic effects that influence its reactivity in various chemical reactions .

Mechanism of Action

The mechanism of action of 1-Nitro-2-propylbenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. the presence of the propyl group can influence the reactivity and orientation of subsequent substitutions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Nitro-2-methylbenzene (o-Nitrotoluene): Similar structure but with a methyl group instead of a propyl group.

    1-Nitro-2-ethylbenzene (o-Nitroethylbenzene): Similar structure but with an ethyl group instead of a propyl group.

    1-Nitro-2-isopropylbenzene (o-Nitroisopropylbenzene): Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness: 1-Nitro-2-propylbenzene is unique due to the specific positioning of the nitro and propyl groups, which influences its chemical reactivity and potential applications. The propyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in various chemical reactions compared to its methyl and ethyl analogs.

Biological Activity

1-Nitro-2-propylbenzene, also known as this compound or simply as nitropropylbenzene, is an aromatic nitro compound with the molecular formula C9H11NO2C_9H_{11}NO_2. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the nitration of propylbenzene. A common synthetic route includes the use of nitric acid and propionic anhydride in the presence of a zeolite catalyst. The reaction conditions typically range from 0 to 50 °C for several hours, allowing for regioselective nitration at the appropriate position on the aromatic ring .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Nitro compounds, in general, are known to possess antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function. Research has indicated that nitro groups enhance lipophilicity, allowing better interaction with microbial membranes .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Escherichia coli30 μM
Pseudomonas aeruginosa40 μM

The above table summarizes the MIC values indicating effective concentrations against specific bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of nitro compounds has been a focus of research, particularly concerning their ability to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. For instance, studies have shown that derivatives of nitro-substituted benzamides can inhibit iNOS effectively, which is critical in managing chronic inflammatory diseases .

Case Study: Inhibition of iNOS by Nitro Compounds

A study demonstrated that certain nitro compounds significantly reduced iNOS activity in vitro. The mechanism involved competitive inhibition at the heme site of the enzyme, leading to decreased nitric oxide production, which is often elevated during inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The electron-withdrawing nature of the nitro group enhances electrophilic attack on nucleophilic sites within biological molecules.
  • Interaction with Cellular Membranes : The lipophilic properties imparted by the propyl group allow for better membrane penetration and interaction.
  • Enzyme Inhibition : As noted in anti-inflammatory studies, nitro compounds can inhibit key enzymes involved in inflammatory pathways.

Safety and Toxicity

Despite its potential therapeutic applications, it is crucial to consider the toxicity associated with nitro compounds. The reduction of nitro groups can lead to toxic metabolites that may pose health risks. Therefore, understanding the safety profile and conducting thorough toxicity assessments are essential steps before considering clinical applications.

Properties

IUPAC Name

1-nitro-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAXDAGIKIVCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221568
Record name 1-Nitro-2-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7137-54-4
Record name 1-Nitro-2-propylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137544
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Record name 7137-54-4
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Record name 1-Nitro-2-propylbenzene
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Record name 1-Nitro-2-propylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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